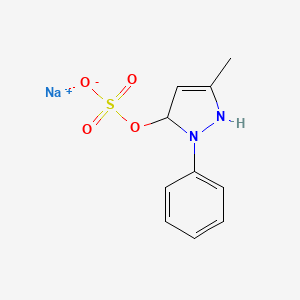

Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is a chemical compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfate group enhances its solubility in water, making it useful in different chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate typically involves the reaction of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) to ensure the reaction proceeds efficiently.

Solvent: Water or an aqueous medium to facilitate the dissolution of reactants and products.

Reaction Time: Several hours to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes:

Reactant Mixing: Controlled mixing of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole and sulfuric acid.

Neutralization: Addition of sodium hydroxide to neutralize the reaction mixture.

Purification: Filtration and crystallization to obtain pure this compound.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.

Major Products:

Oxidation: Formation of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one or 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-carboxylic acid.

Reduction: Formation of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Chemistry:

Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, enhancing catalytic activity in organic reactions.

Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.

Biology:

Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.

Biological Assays: Utilized in assays to investigate the biological activity of new compounds.

Medicine:

Drug Development: Serves as a scaffold for designing new pharmaceutical agents with potential therapeutic effects.

Pharmacology: Studied for its interactions with biological targets, aiding in the development of new drugs.

Industry:

Dye Manufacturing: Used in the synthesis of dyes and pigments due to its stable chemical structure.

Polymer Industry: Incorporated into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism by which Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to metal ions or enzyme active sites, altering their activity. The sulfate group enhances solubility, facilitating its transport and interaction within biological systems. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: Lacks the sulfate group, resulting in different solubility and reactivity.

2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate: Lacks the methyl group, affecting its steric and electronic properties.

Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl sulfate: Variation in the position of the sulfate group, leading to different chemical behavior.

Uniqueness: Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is unique due to the specific positioning of the sulfate group, which significantly influences its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for research and practical applications.

Biological Activity

Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O4S⋅Na with a molecular weight of 319.31 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrazole moiety exhibit various biological effects, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For example, derivatives have been shown to induce apoptosis in HepG-2 liver cancer cells, with one compound exhibiting an IC50 value of 35.58 µM . The mechanism involves the activation of the mitochondrial apoptotic pathway and increased reactive oxygen species (ROS) generation .

- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 100 | |

| Antimicrobial | S. aureus | 100 | |

| Anticancer | HepG-2 | 35.58 | |

| Apoptosis Induction | HepG-2 | N/A | |

| Anti-inflammatory | In vitro models | N/A |

Detailed Findings

- Antimicrobial Testing : In a study assessing antimicrobial activity, various pyrazole derivatives were tested using the disc diffusion method against multiple bacterial strains. The results indicated that certain derivatives had significant zones of inhibition, confirming their potential as antimicrobial agents .

- Apoptosis Induction : A detailed flow cytometry analysis revealed that treatment with specific pyrazole compounds led to increased early and late apoptosis in HepG-2 cells after 24 hours of incubation. The total apoptosis rate was significantly higher compared to untreated controls, indicating strong pro-apoptotic activity .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrazole ring was found to influence biological activity significantly. For instance, bulky aryl groups at certain positions enhanced anticancer efficacy .

Properties

Molecular Formula |

C10H11N2NaO4S |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

sodium;(5-methyl-2-phenyl-1,3-dihydropyrazol-3-yl) sulfate |

InChI |

InChI=1S/C10H12N2O4S.Na/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9;/h2-7,10-11H,1H3,(H,13,14,15);/q;+1/p-1 |

InChI Key |

JFJMCWYVZLHJOW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(N(N1)C2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.